molecular formula C8H15NO2 B14619730 2-Acetylhexanamide CAS No. 60364-27-4

2-Acetylhexanamide

Katalognummer: B14619730
CAS-Nummer: 60364-27-4
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: WJLDOTNZDBRQIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetylhexanamide is an organic compound with the molecular formula C8H15NO2. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Acetylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate ester, which is then converted to the amide by the addition of ammonia or an amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale amidation reactions. These reactions typically use hexanoic acid and acetic anhydride as starting materials, with the process being optimized for high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Acetylhexanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-acetylhexanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

60364-27-4

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

2-acetylhexanamide

InChI

InChI=1S/C8H15NO2/c1-3-4-5-7(6(2)10)8(9)11/h7H,3-5H2,1-2H3,(H2,9,11)

InChI-Schlüssel

WJLDOTNZDBRQIN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=O)C)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.